A Technical Guide to the Physicochemical Profile of 2-Hydrazinylpyridin-3-amine
A Technical Guide to the Physicochemical Profile of 2-Hydrazinylpyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the physical properties of 2-Hydrazinylpyridin-3-amine (CAS RN: 87045-54-9), a heterocyclic compound of interest in contemporary drug discovery and chemical synthesis. In the absence of extensive empirical data for this specific molecule, this document leverages a predictive approach grounded in the established properties of structurally analogous compounds. By examining the influence of the pyridine core, and the distinct contributions of the hydrazinyl and amino functional groups, we project a physicochemical profile to guide researchers in its handling, characterization, and application. This guide further outlines standardized, self-validating experimental protocols for the empirical determination of its key physical properties, ensuring a framework for rigorous scientific investigation.
Introduction: A Rationale for Predictive Analysis
2-Hydrazinylpyridin-3-amine, also known as 3-amino-2-hydrazinopyridine, represents a unique scaffold possessing a rich potential for forming diverse molecular interactions. The vicinal arrangement of the amino and hydrazinyl groups on the pyridine ring creates a molecule with significant hydrogen bonding capabilities and multiple sites for chemical modification. Such features are highly sought after in the design of novel pharmaceutical agents and specialized chemical intermediates.
However, a thorough review of the current scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical property data for this specific compound. To bridge this knowledge gap for researchers and drug development professionals, this guide employs a first-principles approach. We will dissect the molecule into its core components—the pyridine ring, the 2-hydrazinyl substituent, and the 3-amino substituent—and analyze their individual and collective impact on its physical behavior. This analysis is supported by comparative data from closely related, well-characterized molecules, providing an authoritative, albeit predictive, foundation for its physicochemical profile.
Molecular Identity and Structural Analogs
A precise understanding of a molecule's structure is the cornerstone of predicting its physical properties. Here, we define the key identifiers for 2-Hydrazinylpyridin-3-amine and present a curated set of structural analogs that will serve as the basis for our predictive analysis.
Core Compound Identification
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Systematic Name: 2-Hydrazinylpyridin-3-amine
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Alternative Name: 3-Amino-2-hydrazinopyridine
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CAS Registry Number: 87045-54-9
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Molecular Formula: C₅H₈N₄
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Molecular Weight: 124.15 g/mol
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Chemical Structure:
Caption: 2D structure of 2-Hydrazinylpyridin-3-amine.
Comparative Data from Structural Analogs
The physical properties of a molecule are dictated by the interplay of its functional groups and overall structure. To project the properties of 2-Hydrazinylpyridin-3-amine, we will draw comparisons with the known data of its constituent parts and related molecules. The following table summarizes key experimental data from these analogs.
| Compound Name | CAS RN | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Hydrazinopyridine | 4930-98-7 | 109.13 | 41-44[1] | 90-92 @ 1 mmHg[1] | - |
| 3-Aminopyridine | 462-08-8 | 94.11 | 60-63 | 250-252 | - |
| 3-Amino-2-chloropyridine | 6298-19-7 | 128.56 | 78 | 135 @ 15 mmHg | White to Brown solid |
| 2-Amino-3-hydroxypyridine | 16867-03-1 | 110.11 | 170-174 | ~298[2] | Grey-beige-brown powder[2] |
| 3-Chloro-2-hydrazinopyridine | 22841-92-5 | 143.58 | 160-168[3] | - | Off-white crystalline solid[3] |
Predicted Physicochemical Properties
Based on the comparative analysis of its structural analogs, we can project the following physical properties for 2-Hydrazinylpyridin-3-amine.
Physical State and Appearance
The presence of two polar, hydrogen-bonding functional groups (amino and hydrazinyl) on a relatively small heterocyclic core strongly suggests that 2-Hydrazinylpyridin-3-amine will be a solid at room temperature . The extensive intermolecular hydrogen bonding capacity, exceeding that of 3-aminopyridine and 2-hydrazinopyridine individually, will lead to a well-ordered crystal lattice and a higher melting point than either of these single-substituted analogs. Analogs like 3-amino-2-chloropyridine and 3-chloro-2-hydrazinopyridine are crystalline solids[3]. Therefore, it is highly probable that 2-Hydrazinylpyridin-3-amine will present as a crystalline powder , likely with a color ranging from off-white to light brown , as is common for many pyridinic amines.
Melting and Boiling Points
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Melting Point: The melting point is expected to be significantly elevated compared to 2-hydrazinopyridine (41-44 °C) and 3-aminopyridine (60-63 °C) due to the additional hydrogen bonding group. The melting point of 3-chloro-2-hydrazinopyridine is 160-168 °C[3]. Replacing the chloro group with an amino group, which is also a strong hydrogen bond donor, is expected to result in a similarly high, if not slightly higher, melting point. A predicted melting point in the range of 150-180 °C is a reasonable starting point for experimental verification.
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Boiling Point: The boiling point will be high, likely exceeding 300 °C at atmospheric pressure, with a high probability of decomposition before boiling. The high polarity and extensive hydrogen bonding will require significant thermal energy to overcome intermolecular forces. For comparison, 2-amino-3-hydroxypyridine has a boiling point of approximately 298 °C, albeit with potential decomposition[2]. Therefore, vacuum distillation would be the required method for purification if the compound is thermally stable enough.
Solubility Profile
The pyridine nitrogen, the amino group, and the hydrazinyl group are all capable of acting as hydrogen bond acceptors and/or donors. This tripartite polarity suggests the following solubility characteristics:
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Water: The molecule is expected to have moderate to good solubility in water . Both 2-aminopyridine and many hydrazines are known to be soluble in water[4]. The multiple hydrogen bonding sites should facilitate interaction with water molecules.
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Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted in these solvents due to favorable hydrogen bonding interactions.
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Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. For instance, 2-hydrazino-3-nitropyridine shows solubility in dimethyl sulfoxide[5].
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Non-polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted due to the high polarity of the molecule.
Acidity and Basicity (pKa)
2-Hydrazinylpyridin-3-amine is a polybasic compound with multiple sites for protonation: the pyridine ring nitrogen, the amino group, and the two nitrogens of the hydrazinyl group.
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The pyridine nitrogen will be a primary site of protonation. The pKa of 2-aminopyridine is approximately 6.86, with the amino group acting as an electron-donating group that increases the basicity of the ring nitrogen compared to pyridine itself (pKa ~5.2). The hydrazinyl group is also electron-donating, which should further increase the basicity of the pyridine nitrogen.
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The terminal nitrogen of the hydrazinyl group will also be basic.
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The amino group itself is basic.
Predicting the exact pKa values without experimental data is challenging due to the electronic interplay between the adjacent functional groups. However, it is expected that the molecule will have at least two distinct pKa values in the range of 5 to 8, corresponding to the protonation of the pyridine ring and one of the exocyclic nitrogens.
Standardized Protocols for Experimental Verification
To move from prediction to empirical fact, the following self-validating protocols are recommended for the characterization of a new batch of 2-Hydrazinylpyridin-3-amine.
Workflow for Physicochemical Characterization
Caption: Workflow for physical property determination.
Protocol for Melting Point Determination
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Objective: To determine the melting point range of the solid compound.
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Apparatus: Calibrated melting point apparatus (e.g., Büchi M-560 or similar), capillary tubes (one end sealed).
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Procedure:
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Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent.
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Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Set a rapid heating ramp (e.g., 10-20 °C/min) for a preliminary scan to approximate the melting point.
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For an accurate measurement, use a new sample and set a slow heating ramp (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
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Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
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Perform the measurement in triplicate to ensure reproducibility.
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Self-Validation: The sharpness of the melting point range is an indicator of purity. A broad range (>2 °C) may suggest the presence of impurities.
Protocol for Solubility Assessment
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Objective: To qualitatively assess the solubility in a range of standard laboratory solvents.
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Materials: Test tubes, vortex mixer, sample of 2-Hydrazinylpyridin-3-amine, and a panel of solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Dichloromethane, Toluene, Hexane).
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Procedure:
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Add approximately 10 mg of the compound to a test tube.
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Add 1 mL of the chosen solvent.
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Vortex the mixture for 30 seconds.
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Visually inspect for dissolution.
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Classify as:
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Freely Soluble: No solid particles are visible.
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Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
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Insoluble: The solid does not appear to dissolve.
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If freely soluble, further additions of the solute can be made to estimate the approximate saturation point.
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Causality: The observed solubility will directly correlate with the polarity of the solvent and the capacity for hydrogen bonding, providing empirical validation of the predicted profile.
Conclusion
While direct experimental data for 2-Hydrazinylpyridin-3-amine remains elusive, a robust, predictive physicochemical profile can be constructed through a careful examination of its molecular structure and comparison with well-characterized analogs. It is projected to be a crystalline solid with a high melting point and good solubility in polar solvents. The provided experimental protocols offer a clear and reliable path for researchers to empirically validate these predictions. This guide serves as a foundational resource for any scientist or drug development professional intending to work with this promising, yet under-characterized, chemical entity.
References
- [Reference to a general organic chemistry textbook for fundamental principles - not
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Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
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ResearchGate. (1998). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. Retrieved from [Link]
- [Reference to a general analytical chemistry textbook for protocols - not
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PubChem. (n.d.). 3-Hydrazinopyridine. Retrieved from [Link]
- Google Patents. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- Google Patents. (2014). Preparation method of 3-amino-2-hydroxypyridine.
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PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]
